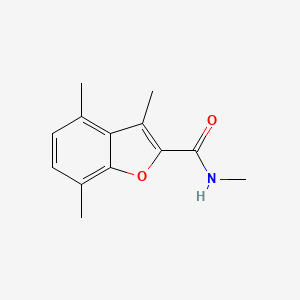
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide, also known as TMB-2, is a synthetic compound that has gained interest in scientific research due to its unique properties. TMB-2 belongs to the benzofuran family and has a molecular formula of C14H17NO2.
Applications De Recherche Scientifique
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been studied for its potential use in treating various medical conditions, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been studied for its anti-inflammatory properties, which may be useful in treating inflammatory conditions such as arthritis.
Mécanisme D'action
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide is believed to exert its effects through the inhibition of certain enzymes, including acetylcholinesterase and cyclooxygenase-2. Acetylcholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. By inhibiting acetylcholinesterase, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide may improve cognitive function in neurodegenerative diseases such as Alzheimer's. Cyclooxygenase-2 is an enzyme that is involved in the production of inflammatory molecules. By inhibiting cyclooxygenase-2, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide can inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has also been shown to inhibit the growth of cancer cells in vitro. In animal studies, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function in models of Alzheimer's disease. Additionally, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide is its ability to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease. This makes N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide a potentially useful tool for studying the pathogenesis of Alzheimer's disease. Additionally, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells, which may make it useful for studying cancer biology. One limitation of N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide is its relatively low solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide. One area of interest is the development of N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide analogs with improved solubility and potency. Another potential direction is the investigation of N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide's effects on other enzymes and pathways, which may reveal additional therapeutic applications. Additionally, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide may be useful for studying the role of amyloid-beta peptides in other neurodegenerative diseases, such as Parkinson's disease. Overall, N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide is a promising compound with potential applications in a variety of scientific research fields.
Méthodes De Synthèse
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide can be synthesized through a multistep process starting with the reaction of 3,4-dimethylphenol with ethyl 2-bromoacetate. This reaction yields 3,4-dimethylphenyl 2-bromoacetoacetate, which is then reacted with sodium ethoxide to form 3,4-dimethylphenyl 2-ethoxycarbonylacrylate. The final step involves the reaction of 3,4-dimethylphenyl 2-ethoxycarbonylacrylate with hydroxylamine-O-sulfonic acid to yield N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide.
Propriétés
IUPAC Name |
N,3,4,7-tetramethyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7-5-6-8(2)11-10(7)9(3)12(16-11)13(15)14-4/h5-6H,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTWJQCJZPFXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(OC2=C(C=C1)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

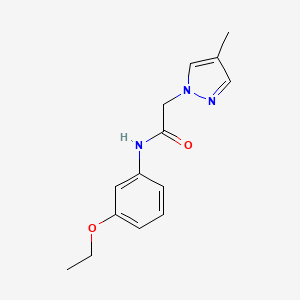
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7530892.png)
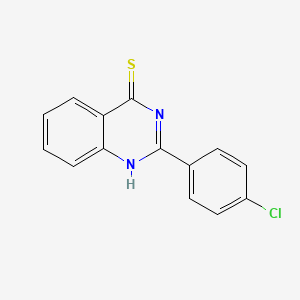
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(3-chloro-4-hydroxyphenyl)methanone](/img/structure/B7530909.png)
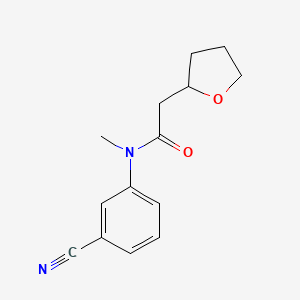
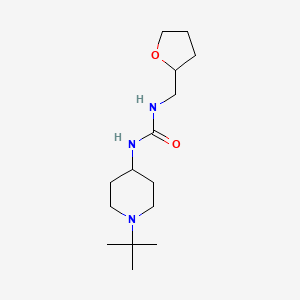

![N-[4-[5-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide](/img/structure/B7530934.png)

![N-[2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7530944.png)
![5-Methylsulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530946.png)
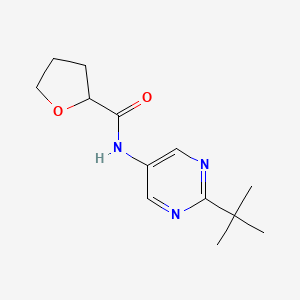

![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)